methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride is a chemical compound with a complex structure that includes an amino group, an amide group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) to protect the amino group during the reaction . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl (2S)-2-(2-aminoacetamido)-2-phenylacetate hydrochloride can be compared with other similar compounds, such as:
- Methyl (2S)-2-(2-aminoacetamido)-2-phenylpropanoate
- Methyl (2S)-2-(2-aminoacetamido)-2-phenylbutanoate
These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl group.
Properties
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-2-phenylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8;/h2-6,10H,7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMUKPIBFWZEGS-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.